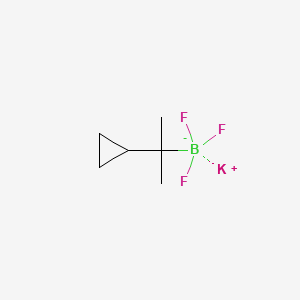
Potassium (2-cyclopropylpropan-2-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (2-cyclopropylpropan-2-yl)trifluoroboranuide is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. This compound is part of the potassium trifluoroborate family, which is valued for its stability and reactivity under various conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium (2-cyclopropylpropan-2-yl)trifluoroboranuide can be synthesized through the reaction of cyclopropylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:
Preparation of Cyclopropylboronic Acid: Cyclopropylboronic acid is synthesized through the hydroboration of cyclopropene with borane.
Formation of Potassium Trifluoroborate: The cyclopropylboronic acid is then reacted with potassium bifluoride to form potassium (2-cyclopropylpropan-2-yl)trifluoroboranuide
Industrial Production Methods
Industrial production methods for potassium trifluoroborates generally involve large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Reactants are combined in large reactors, and the reaction is monitored to ensure complete conversion.
Purification: The product is purified through crystallization or other separation techniques to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (2-cyclopropylpropan-2-yl)trifluoroboranuide undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Oxidative Conditions: The compound is stable under oxidative conditions, making it suitable for reactions that require such environments.
Major Products Formed
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: The compound is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It plays a role in catalytic processes, particularly in forming carbon-carbon bonds.
Biology and Medicine
Drug Development: Potassium trifluoroborates are explored for their potential in drug development due to their stability and reactivity.
Industry
Material Science: The compound is used in developing new materials with unique properties.
Agriculture: It is investigated for its potential use in agrochemicals.
Mécanisme D'action
The mechanism of action for potassium (2-cyclopropylpropan-2-yl)trifluoroboranuide primarily involves its role as a nucleophilic partner in cross-coupling reactions. The compound transfers its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. This process involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group.
Transmetalation: The organic group from the potassium trifluoroborate is transferred to the palladium.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium Cyclopropyltrifluoroborate: Similar in structure but lacks the additional propan-2-yl group.
Potassium (2,2-difluorocyclopropyl)trifluoroboranuide: Contains difluorocyclopropyl instead of cyclopropyl.
Uniqueness
Stability: Potassium (2-cyclopropylpropan-2-yl)trifluoroboranuide is more stable under oxidative conditions compared to some other organoboron compounds.
Reactivity: The compound’s unique structure provides distinct reactivity patterns, making it valuable for specific synthetic applications
Propriétés
Formule moléculaire |
C6H11BF3K |
|---|---|
Poids moléculaire |
190.06 g/mol |
Nom IUPAC |
potassium;2-cyclopropylpropan-2-yl(trifluoro)boranuide |
InChI |
InChI=1S/C6H11BF3.K/c1-6(2,5-3-4-5)7(8,9)10;/h5H,3-4H2,1-2H3;/q-1;+1 |
Clé InChI |
RTELUNFHDMAPJX-UHFFFAOYSA-N |
SMILES canonique |
[B-](C(C)(C)C1CC1)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



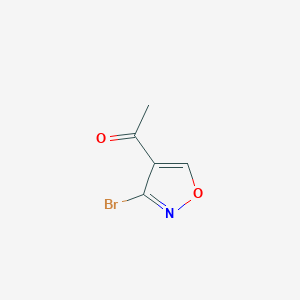


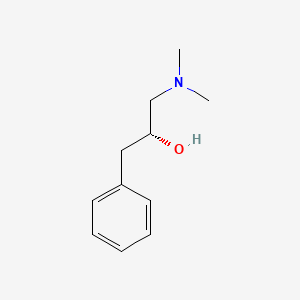
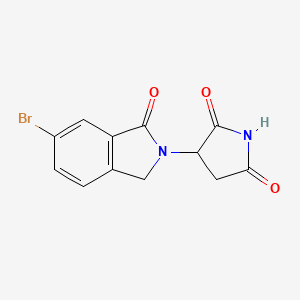
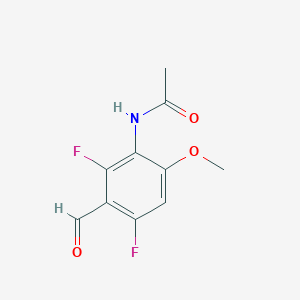
amine hydrochloride](/img/structure/B13454074.png)
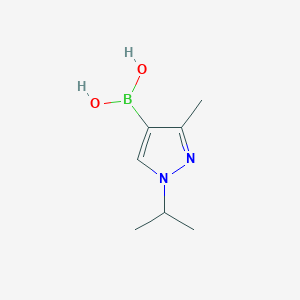
![tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate](/img/structure/B13454079.png)
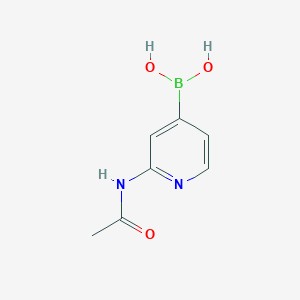
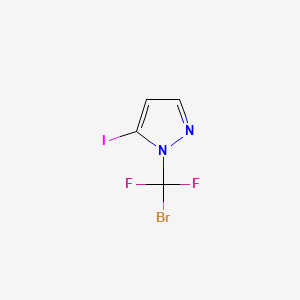
![N-{4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-methylpyrimidin-5-yl}-2-methoxypyridine-3-carboxamide](/img/structure/B13454103.png)
![1,1-dioxo-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B13454116.png)
